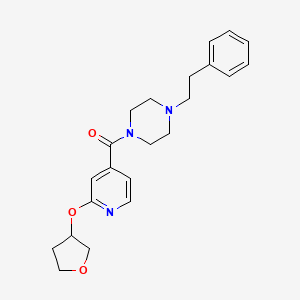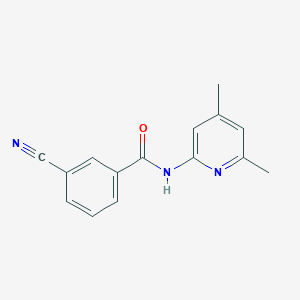
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- is not fully understood. However, it has been shown to exhibit potent inhibitory activity against specific enzymes and receptors, which may be responsible for its observed effects. This compound has been shown to inhibit the activity of specific kinases and phosphatases, which play a critical role in various cellular processes.
Biochemical and Physiological Effects:
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- has been shown to exhibit potent biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of specific enzymes and receptors, and modulate specific signaling pathways. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against specific enzymes and receptors, which makes it a potential candidate for drug discovery and development. However, one of the main limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)-. One of the main directions is the further exploration of its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against specific enzymes and receptors, making it a potential candidate for the development of novel therapeutics. Another direction is the further study of its mechanism of action and the identification of specific targets that may be responsible for its observed effects. This will help to further understand the potential applications of this compound in various fields of scientific research.
Synthesis Methods
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- is synthesized using a specific method that involves the reaction of 4,6-dimethyl-2-pyridinamine with 3-cyanobenzoic acid. The reaction is catalyzed by a specific catalyst and is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to ensure high yield and purity of the product.
Scientific Research Applications
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent inhibitory activity against specific enzymes and receptors, making it a potential candidate for drug discovery and development. It has also been studied for its potential applications in the field of cancer research, where it has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
3-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-11(2)17-14(7-10)18-15(19)13-5-3-4-12(8-13)9-16/h3-8H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPOSHSFOUHNAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide,3-cyano-n-(4,6-dimethyl-2-pyridinyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

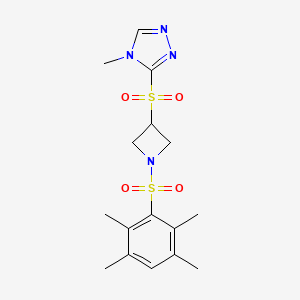
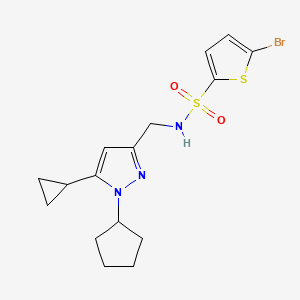
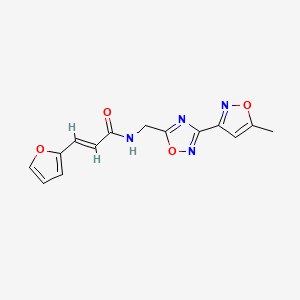

![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)


![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
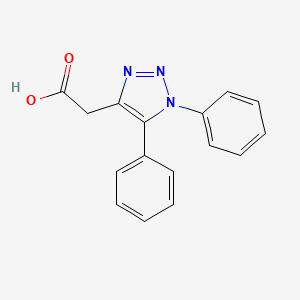
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
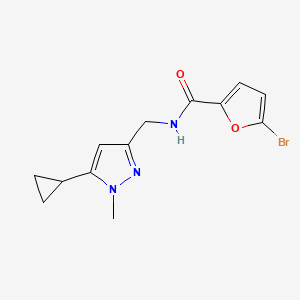
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)
